molecular formula C18H19N3O3 B11106613 N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide

N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide

Cat. No.: B11106613
M. Wt: 325.4 g/mol
InChI Key: PSLSBWTUEYAWGT-XDHOZWIPSA-N
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Description

N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a methoxyphenyl group, and a benzamide moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with N-methylbenzamide. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites, modulating the activity of target proteins. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the benzamide moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide
  • N-(2-{2-[(E)-1-(4-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide
  • N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide

Comparison:

  • Hydroxyphenyl Derivative: More polar due to the hydroxyl group, potentially increasing solubility in aqueous media.
  • Chlorophenyl Derivative: Increased electron-withdrawing effects, potentially altering reactivity and binding properties.
  • Nitrophenyl Derivative: Strong electron-withdrawing effects, significantly affecting the compound’s electronic properties and reactivity.

N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide stands out due to its balanced electronic properties and potential for diverse chemical modifications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-N-methylbenzamide

InChI

InChI=1S/C18H19N3O3/c1-21(18(23)15-6-4-3-5-7-15)13-17(22)20-19-12-14-8-10-16(24-2)11-9-14/h3-12H,13H2,1-2H3,(H,20,22)/b19-12+

InChI Key

PSLSBWTUEYAWGT-XDHOZWIPSA-N

Isomeric SMILES

CN(CC(=O)N/N=C/C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(CC(=O)NN=CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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